molecular formula C12H11N5O2S B2570144 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide CAS No. 2034533-49-6

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide

Cat. No. B2570144
CAS RN: 2034533-49-6
M. Wt: 289.31
InChI Key: MREZBHNEIXMFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C12H11N5O2S and its molecular weight is 289.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Computational Analysis

The synthesis of pyrazole-thiophene-based amide derivatives, including compounds structurally related to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide, involves various catalytic approaches. These compounds are synthesized through reactions involving thiophene carboxylic acid and pyrazole, followed by Pd(0)-catalyzed Suzuki–Miyaura cross-coupling. This process yields moderate to good yields of the derivatives, which are further analyzed for their structural features using computational applications such as Density Functional Theory (DFT) calculations. These analyses provide insights into the electronic structure, nuclear magnetic resonance (NMR) data, and non-linear optical (NLO) properties of the synthesized compounds. The computational results show significant agreement with experimental data, highlighting the utility of these methods in the detailed characterization of complex organic molecules (Kanwal et al., 2022).

Structural and Optical Properties

The structural and optical properties of thiophene-pyrazole derivatives are of significant interest in scientific research. One study focused on the synthesis and characterization of a novel pyrazole derivative, which involved detailed analysis through NMR, mass spectra, and single-crystal X-ray diffraction studies. This research emphasized the importance of understanding the twisted conformation between pyrazole and thiophene rings and the implications for the compound's thermal stability and non-linear optical properties. Such studies are crucial for the development of new materials with potential applications in electronics and photonics (Kumara et al., 2018).

Antimicrobial Activity

The antimicrobial activity of thiophene and pyrazole derivatives is another area of significant research interest. For example, compounds synthesized through the 1,3-dipolar cycloaddition methodology demonstrated potential antibacterial and antifungal activities, highlighting the therapeutic potential of these molecules. Such findings underscore the importance of chemical synthesis in the development of new antimicrobial agents, which could lead to effective treatments for various infections (Sowmya et al., 2018).

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-17-6-9(4-14-17)11-15-10(19-16-11)5-13-12(18)8-2-3-20-7-8/h2-4,6-7H,5H2,1H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREZBHNEIXMFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.